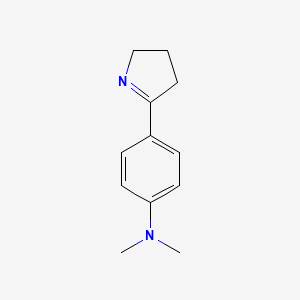

4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline

Description

Contextualization of Electron Donor-Acceptor Architectures in Contemporary Organic Chemistry

In contemporary organic chemistry, the electron donor-acceptor (D-A) architecture is a foundational concept for creating materials with significant nonlinear optical (NLO) responses and other valuable photophysical properties. researchgate.net This molecular design strategy involves covalently linking an electron-donating moiety (the "donor") to an electron-accepting moiety (the "acceptor") through a π-conjugated bridge. researchgate.net This arrangement facilitates a process known as intramolecular charge transfer (ICT) upon photoexcitation.

When the molecule absorbs light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is generally localized on the acceptor. This charge redistribution creates a large change in the dipole moment between the ground state and the excited state, a key factor for NLO properties. The efficiency of this charge transfer is highly dependent on the electronic strength of the donor and acceptor units, as well as the nature of the conjugated bridge connecting them. nih.gov This principle has been instrumental in the development of materials for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors.

| Donor-Acceptor System Component | Function | Typical Examples |

| Electron Donor (D) | Furnishes electrons to the conjugated system. | Amines (-NR2), Alkoxy groups (-OR) researchgate.net |

| π-Conjugated Bridge | Facilitates electron delocalization and charge transfer. | Aromatic rings, double or triple bonds |

| Electron Acceptor (A) | Withdraws electron density from the conjugated system. | Nitro groups (-NO2), Cyano groups (-CN) researchgate.net |

Strategic Significance of the 3,4-Dihydro-2H-Pyrrole Scaffold in Molecular Design

The 3,4-dihydro-2H-pyrrole, also known as a 1-pyrroline, is a five-membered nitrogen-containing heterocycle that serves as a versatile and strategically significant scaffold in molecular design. researchgate.net Its importance stems from several key features. Firstly, as a heterocyclic structure, it is a component of numerous natural and synthetic biologically active compounds, making it a privileged scaffold in medicinal chemistry. researchgate.net

Role of the N,N-Dimethylaniline Unit as a Potent Electron-Donating Moiety in Conjugated Systems

The N,N-dimethylaniline (DMA) unit is widely recognized and utilized in organic chemistry as a powerful electron-donating group. nih.govfiveable.me It is a derivative of aniline (B41778) where two methyl groups replace the hydrogens on the amino nitrogen. wikipedia.org This substitution has a profound electronic effect; the methyl groups are electron-releasing via an inductive effect, which increases the electron density on the nitrogen atom. This enhanced electron density makes the nitrogen lone pair more available for donation into an adjacent π-conjugated system, rendering N,N-dimethylaniline a stronger electron donor than aniline itself. fiveable.me

This potent electron-donating capability makes DMA a highly valuable component in the design of D-A chromophores. nih.gov Its inclusion at one end of a conjugated system effectively "pushes" electron density through the molecule towards the electron acceptor, enhancing the intramolecular charge transfer character of the molecule's excited state. nih.gov This property is directly responsible for the intense absorption bands and other desirable photophysical properties of many dyes and functional organic materials. wikipedia.orgchemicalbook.com The significant role of N,N-dimethylaniline as a donor is evidenced by its incorporation into numerous commercially important dyes, such as malachite green and crystal violet. wikipedia.org

Comparative Electron-Donating Strength

| Compound | Structure | Relative Electron-Donating Ability |

| Aniline | C6H5NH2 | Good |

| N,N-Dimethylaniline | C6H5N(CH3)2 | Very Good / Potent fiveable.me |

Properties

IUPAC Name |

4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQXGFBLXRXGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,4 Dihydro 2h Pyrrol 5 Yl N,n Dimethylaniline and Analogues

Construction of the 3,4-Dihydro-2H-Pyrrole Core

The 3,4-dihydro-2H-pyrrole, also known as a 1-pyrroline, is a crucial heterocyclic scaffold found in many biologically active molecules. researchgate.net Its synthesis has been approached through various methods, including cyclization reactions, precursor transformations, and selective hydrogenation or oxidation. researchgate.netresearchgate.net

A highly effective method for synthesizing 3,4-dihydro-2H-pyrroles involves the hydrogenative cyclization of nitro ketones. nih.govresearchgate.netresearchgate.net These nitro ketone precursors are readily accessible through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane, which proceeds via an aldol (B89426) condensation and a Michael addition. nih.gov This approach allows for a flexible introduction of various substitution patterns from inexpensive and diverse starting materials. nih.govresearchgate.netresearchgate.net

Another strategy involves the one-stage condensation of 6-(arylamino)pyrimidine-2,4(1Н,3Н)-diones with pyrrolidin-2-one in the presence of phosphorus pentachloride (PCl₅). researchgate.net Additionally, the cyclocondensation of enones with aminoacetonitriles can yield 3,4-dihydro-2H-pyrrole-2-carbonitriles, which serve as versatile intermediates for further transformations. nih.govnih.gov These intermediates can be converted to various pyrrole-containing heterocycles. nih.gov

Chemo- and regioselective strategies are critical for the efficient formation of the dihydropyrrole ring. A notable method is the nickel-catalyzed hydrogenative cyclization of nitro ketones. nih.govresearchgate.netresearchgate.net From a library of 24 earth-abundant metal catalysts, a highly active, selective, and reusable nickel catalyst (Ni/SiO₂) was identified as optimal for this transformation. researchgate.netresearchgate.netnih.gov This catalyst demonstrates excellent tolerance for ketone functional groups while efficiently hydrogenating aliphatic nitro compounds, leading to the desired cyclized product in good to excellent yields. nih.gov

Table 1: Hydrogenation of Various Nitro Compounds using a Ni/SiO₂ Catalyst Data sourced from a study on the synthesis of 3,4-dihydro-2H-pyrroles. nih.gov

| Substrate (Nitro Compound) | Temperature (°C) | Ni Content (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 4-Nitroacetophenone | 100 | 2 | >99 | >99 |

| 3-Nitroacetophenone | 100 | 2 | >99 | >99 |

| 1-Nitropropane | 120 | 4 | 96 | >99 |

Alternatively, oxidation strategies can be employed. The chemoenzymatic oxidation of pyrrole (B145914) using dehaloperoxidase-hemoglobin (DHP) with hydrogen peroxide (H₂O₂) as the oxidant has been shown to produce 4-pyrrolin-2-one. rsc.org This biocatalytic approach is noteworthy as it avoids the formation of undesired polypyrrole and incorporates an oxygen atom exclusively from H₂O₂, indicating a peroxygenase mechanism. rsc.org

The development of asymmetric methods provides access to enantiomerically pure dihydropyrrole derivatives, which are important scaffolds in drug discovery. whiterose.ac.uk One strategy involves an asymmetric "clip-cycle" synthesis where Cbz-protected bis-homoallylic amines are activated via alkene metathesis and then undergo an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk Another approach is the design of fully asymmetric diaryl-diketopyrrolopyrroles (DPP), which utilizes the synthesis and condensation of novel alkylated thienyl pyrrolinone esters with aromatic nitriles. nih.govrsc.org Although this method targets DPPs, the underlying principles for controlling stereochemistry in the pyrrolinone core are relevant.

Functionalization and Coupling Strategies for the N,N-Dimethylaniline Moiety

The N,N-dimethylaniline portion of the target molecule is a substituted aniline (B41778) derivative. wikipedia.org Its functionalization relies on well-established aromatic chemistry, including electrophilic substitution and modern cross-coupling reactions.

The N,N-dimethylamino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. ncert.nic.in The reactivity of the aromatic ring in N,N-dimethylaniline is considered more activated than that of unsubstituted aniline. chegg.com This high reactivity can be controlled by protecting the amino group, for example, through acetylation with acetic anhydride (B1165640) before carrying out the desired substitution. ncert.nic.in

Directed ortho metalation (DoM) offers a powerful method for regioselective functionalization. wikipedia.org In this technique, a direct metalation group (DMG), such as a tertiary amine, interacts with an organolithium reagent, which then deprotonates the ring at the nearest ortho-position to form an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles. wikipedia.org While DoM traditionally favors the ortho position, surprising regioselectivity has been observed. beilstein-journals.orgnih.govnih.gov The use of a mixed-metal zincate reagent, (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu), on N,N-dimethylaniline resulted in unexpected meta-metallation. beilstein-journals.orgnih.govnih.gov Subsequent quenching of the reaction solution with iodine produced a mixture of N,N-dimethyliodoaniline regioisomers, with the meta-isomer being the major product. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental for forming C-N bonds and synthesizing a wide array of aniline derivatives. wesleyan.eduresearchgate.netacs.org These reactions typically involve coupling an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.netacs.org The continuous development of sophisticated ligands and precatalysts has made these protocols increasingly reliable and general. wesleyan.eduacs.org

The choice of catalyst components is crucial for reaction efficiency. In the coupling of N-substituted 4-bromo-7-azaindoles with amides, an extensive screening of ligands, bases, and palladium sources was conducted. beilstein-journals.org The combination of Pd(OAc)₂, Xantphos as the ligand, and Cs₂CO₃ as the base in dioxane was found to be the most effective system for this C-N bond formation. beilstein-journals.org This highlights the importance of optimizing reaction conditions for specific substrates to achieve high yields. beilstein-journals.orgresearchgate.net

Table 2: Screening of Conditions for Pd-Catalyzed Amide Coupling Data adapted from a study on the coupling of N-Benzyl-4-bromo-7-azainole with benzamide. beilstein-journals.org

| Pd Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 94 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 89 |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 45 |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 78 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 65 |

Direct or Convergent Synthesis of the Coupled Pyrroline-Aniline Framework

Convergent synthesis offers an efficient route to complex molecules by preparing key fragments separately and then joining them at a late stage. For the pyrroline-aniline scaffold, this involves the direct formation of the C-C bond connecting the two rings or a sequential, often one-pot, process that assembles the target molecule from multiple components.

The direct formation of a carbon-carbon bond between a 2H-pyrrole or pyrroline (B1223166) heterocycle and an aryl ring, such as N,N-dimethylaniline, is a significant challenge in organic synthesis. The most prominent and modern strategies to achieve this transformation involve transition-metal-catalyzed cross-coupling reactions, particularly direct C-H arylation. This approach avoids the need for pre-functionalization (e.g., halogenation or organometallic preparation) of the heterocycle, making it an atom-economical choice.

Research into the direct arylation of five-membered heterocycles has identified several effective catalytic systems. While much of the work has focused on the arylation of aromatic pyrroles, the principles are foundational for application to their non-aromatic, cyclic imine counterparts. acs.org

Key Research Findings:

Palladium-Catalyzed Arylation: Palladium catalysts are widely used for C-H arylation. Studies have demonstrated the site-selective dearomative C2-arylation of 1H-pyrroles to produce 2,2,5-triaryl-2H-pyrroles. nih.govacs.org By carefully selecting the ligand, the reaction's site selectivity can be switched to achieve direct C3-arylation, yielding 2,3,5-triaryl-1H-pyrroles. acs.org This ligand-controlled selectivity is crucial for synthesizing specific isomers. For instance, the use of JohnPhos as a ligand with a palladium catalyst has been shown to facilitate these transformations with aryl chlorides as the coupling partners. acs.org

Rhodium-Catalyzed Arylation: Rhodium catalysts have been developed to achieve β-selective (C3) C-H arylation of pyrroles, a regioselectivity that is typically difficult to obtain as α-arylation is often preferred. acs.org This method has been successfully applied to the synthesis of complex natural products, demonstrating its utility in constructing C-C bonds between a pyrrole core and peripheral aryl groups using aryl iodides. acs.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a mild alternative for C-H arylation. This method can generate aryl radicals from precursors like diaryliodonium salts, which then couple efficiently with heterocycles such as N-methylpyrrole at room temperature. researchgate.net

These direct arylation methods represent a powerful strategy for forging the C(5)-aryl bond in 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline analogues. The choice of catalyst and ligand is paramount in controlling the position of the arylation on the heterocyclic ring.

| Catalyst System | Coupling Partner | Key Feature | Reference |

|---|---|---|---|

| Palladium / JohnPhos | Aryl Chlorides | Ligand-controlled site-selective dearomative C2-arylation of 1H-pyrroles. | acs.org |

| Rhodium Complex | Aryl Iodides | Enables β-selective C-H arylation of pyrroles, which is typically disfavored. | acs.org |

| Ru(bpy)3Cl2 (Photocatalyst) | Diaryliodonium Salts | Room-temperature arylation via photoredox-generated aryl radicals. | researchgate.net |

| Perylene Bisimide (Electron-Transfer Mediator) | Aryl Halides | Indirect electroreductive coupling for direct arylation of pyrroles. | fao.org |

An alternative and highly effective convergent strategy involves the sequential, often one-pot, assembly of the pyrroline-aniline framework from simpler, acyclic, or heterocyclic precursors. This approach builds the complex architecture through a cascade of reactions, such as condensation, cyclization, and dehydration.

A prominent example of this methodology is the condensation of lactams, such as pyrrolidin-2-one, with activated pyrimidine (B1678525) or aniline derivatives. This reaction directly constructs the 5-aryl-3,4-dihydro-2H-pyrrole system.

Key Research Findings:

Condensation of Pyrrolidin-2-one with Arylamino Pyrimidines: A one-stage synthesis has been developed for 5-(3,4-dihydro-2H-pyrrol-5-yl)pyrimidine derivatives. researchgate.net This method involves the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one in the presence of a dehydrating agent like phosphorus pentachloride (PCl₅). The reaction proceeds by activation of the lactam carbonyl group by PCl₅, followed by nucleophilic attack from the electron-rich arylamino-pyrimidine and subsequent cyclization and dehydration to afford the final coupled product. researchgate.net This method provides direct access to analogues where the N,N-dimethylaniline moiety is replaced by a more complex arylamino-pyrimidine group.

Multicomponent Reactions: Three-component reactions involving anilines, aldehydes, and a third component like diethyl acetylenedicarboxylate (B1228247) or ethyl 2,4-dioxovalerate can lead to highly functionalized pyrrolinones and pyrrolidine-2,3-diones. researchgate.netbeilstein-journals.org While these products differ from the target structure, the underlying principle of assembling the core heterocycle with an attached aryl group in a single pot is a key strategy in this field. For instance, the reaction of anilines, aromatic aldehydes, and ethyl 2,4-dioxovalerate in glacial acetic acid yields 4-acetyl-3-hydroxy-5-aryl-1-phenyl-3-pyrroline-2-ones, directly installing the aryl group at the 5-position of the heterocycle. beilstein-journals.org

These sequential methods are powerful because they rapidly build molecular complexity from readily available starting materials, providing a convergent pathway to the desired pyrroline-aniline framework.

| Reactants | Reagents/Conditions | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 6-(Arylamino)pyrimidine-2,4(1H,3H)-diones, Pyrrolidin-2-one | PCl₅ | 5-(3,4-Dihydro-2H-pyrrol-5-yl)pyrimidines | Condensation and cyclodehydration to form the pyrroline ring attached to the pyrimidine. | researchgate.net |

| Aniline, Aromatic Aldehydes, Ethyl 2,4-dioxovalerate | Glacial Acetic Acid | 4-Acetyl-3-hydroxy-5-aryl-1-phenyl-3-pyrroline-2-ones | Three-component reaction forming a substituted pyrrolinone with an aryl group at C5. | beilstein-journals.org |

| Aniline, Aldehyde, Diethyl Acetylenedicarboxylate | Ethanolic Citric Acid, Ultrasound | Substituted 3-pyrrolin-2-ones | Ultrasound-promoted one-pot multicomponent synthesis. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, have been employed to map the proton and carbon environments of the title compound.

The ¹H and ¹³C NMR spectra of 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline provide detailed information about the chemical environment of each proton and carbon atom. While specific spectral data for the target compound is not available in the reviewed literature, analysis of the structurally related N,N-dimethylaniline moiety reveals characteristic signals. For N,N-dimethylaniline itself, the methyl protons typically appear as a singlet around 2.9 ppm, while the aromatic protons resonate in the range of 6.6 to 7.2 ppm rsc.orgamazonaws.comhmdb.cachemicalbook.com. The carbon signals for the methyl groups are found around 40.9 ppm, and the aromatic carbons appear between 113 and 150 ppm amazonaws.com. For the 3,4-dihydro-2H-pyrrole (or 1-pyrroline) ring, protons on the saturated carbons (C3 and C4) and the C2 carbon adjacent to the nitrogen would be expected in the aliphatic region of the ¹H NMR spectrum, with the imine carbon (C5) showing a characteristic downfield shift in the ¹³C NMR spectrum.

Interactive Data Table: Representative NMR Data for N,N-dimethylaniline Moiety

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H (N-CH₃) | ~2.9 | Singlet |

| ¹H (Aromatic) | ~6.6-7.2 | Multiplet |

| ¹³C (N-CH₃) | ~40.9 | Quartet |

| ¹³C (Aromatic) | ~113-150 | - |

Note: This table presents typical data for the N,N-dimethylaniline fragment based on existing literature for related compounds. Specific values for the complete target molecule are required for a definitive assignment.

Solid-state ¹⁵N NMR spectroscopy is a valuable technique for probing the local electronic environment of nitrogen atoms in a molecule, providing insights into bonding and intermolecular interactions in the solid phase. This technique is particularly useful for distinguishing between different nitrogen environments, such as the tertiary amine nitrogen of the dimethylaniline group and the imine nitrogen of the dihydro-pyrrole ring. Although a specific solid-state ¹⁵N NMR spectrum for this compound has not been reported, studies on related structures like dipyrromethanes show nitrogen chemical shifts around -231 ppm relative to nitromethane jst-ud.vn. The chemical shift is highly sensitive to the hybridization and chemical bonding of the nitrogen atom.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

These techniques, when applied in concert, provide a detailed map of the molecule's bonding framework and are instrumental in confirming the structure of complex organic molecules photochemcad.com.

Electronic Absorption and Emission Spectroscopy

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its behavior upon excitation with light.

UV-Visible absorption spectroscopy measures the wavelengths at which a molecule absorbs light, corresponding to the energy required to promote electrons to higher energy orbitals. For aromatic systems like this compound, these absorptions are typically due to π → π* transitions. The N,N-dimethylaniline chromophore, for example, exhibits a strong absorption maximum (λmax) at approximately 251 nm in cyclohexane researchgate.net. The conjugation of the N,N-dimethylaniline moiety with the dihydro-pyrrole ring is expected to influence the electronic structure and could lead to a shift in the absorption maxima. The molar absorptivity (ε), a measure of how strongly the compound absorbs light, is a key parameter determined from this analysis researchgate.net.

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. This phenomenon provides insights into the molecule's excited state properties. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For N,N-dimethylaniline in cyclohexane, a quantum yield of 0.19 has been reported researchgate.net. The determination of the quantum yield for the title compound would require a comparative method, using a well-characterized standard with a known ΦF value under identical experimental conditions. The emission properties are highly dependent on the molecular structure and the solvent environment.

Solvatochromism and Halochromism Studies for Environmental Sensitivity and Polarity Sensing

Solvatochromism, the change in a substance's color with the polarity of the solvent, and halochromism, the color change in response to pH, are crucial photophysical properties. Studies on related compounds, such as N,N-dimethylaniline, reveal significant shifts in their absorption and fluorescence spectra in different solvents. researchgate.net For instance, theoretical studies of N,N-dimethylaniline have shown that its UV/vis spectra are sensitive to the solvent environment, with notable shifts observed in solvents like cyclohexane, tetrahydrofuran, and water. researchgate.net This behavior is attributed to the electronic structure of the solute and the distribution of solvent molecules around it. researchgate.net Such sensitivity to the local environment suggests that this compound could also exhibit pronounced solvatochromic and halochromic effects, making it a candidate for use as a sensor for environmental polarity and acidity. The photophysical behavior of similar push-pull molecules containing a dimethylaniline moiety has been investigated, revealing properties like dual and bidirectional fluorescence that are dependent on solvent polarity. researchgate.net

Vibrational Spectroscopy (Infrared, IR) for Functional Group Signatures

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its bonds. nih.gov For the N,N-dimethylaniline portion of the target compound, characteristic vibrational modes are well-documented. researchgate.netsphinxsai.com

Key expected vibrational frequencies for the N,N-dimethylaniline substructure include:

Aromatic C-H stretching: Typically observed in the range of 3100–3000 cm⁻¹. researchgate.net

C-C stretching (in-ring): Bands in the region of 1650–1400 cm⁻¹ are characteristic of the benzene (B151609) ring. sphinxsai.com

C-N stretching: The stretching vibration of the bond between the aromatic ring and the nitrogen atom.

Methyl group vibrations: Asymmetric and symmetric stretching and deformation modes of the CH₃ groups. sphinxsai.com

For the 3,4-dihydro-2H-pyrrole moiety, characteristic vibrations would include C-H stretching of the saturated carbons and the C=N stretching of the imine group. The specific frequencies for this compound would be a composite of the signatures from both the N,N-dimethylaniline and the dihydro-2H-pyrrole components.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3100–3000 |

| Aliphatic C-H Stretching | 3000–2850 |

| C=C Aromatic Ring Stretching | 1650–1400 |

| C-N Stretching | 1360–1250 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound. nih.govsemanticscholar.org Techniques such as Fourier transform ion cyclotron resonance (FTICR) mass spectrometry provide ultrahigh mass resolution and sub-ppm mass accuracy, allowing for the unambiguous assignment of molecular formulas. nih.govnih.gov For this compound (C₁₃H₁₈N₂), HRMS would confirm its elemental composition.

In addition to molecular formula determination, mass spectrometry provides valuable information about the compound's structure through fragmentation analysis. Under ionization, the molecule breaks into characteristic fragment ions. The fragmentation pattern of this compound would likely involve cleavage at the linkage between the two ring systems and fragmentation within the pyrroline (B1223166) and aniline (B41778) moieties, providing further confirmation of its structure.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂ |

| Calculated Exact Mass | 202.1470 |

| Expected m/z of [M+H]⁺ | 203.1543 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated. This includes the identification of any intermolecular interactions, such as hydrogen bonds or π-π stacking, that influence the solid-state properties of the compound. nih.gov Such analyses are critical for understanding the material's physical properties and for designing new materials with specific functionalities.

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Dihedral Angle (Phenyl-Pyrroline) | The angle between the planes of the phenyl and dihydro-2H-pyrrole rings. |

| Intermolecular Interactions | Details of any hydrogen bonding, π-π stacking, or other non-covalent interactions. |

Computational and Theoretical Investigations of Electronic Structure and Photophysical Properties

Quantum Chemical Calculations for Ground State Geometries and Electronic Structure

Quantum chemical calculations are fundamental for determining the most stable three-dimensional arrangement of atoms and understanding the distribution of electrons within the molecule in its ground state.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structure of molecules. researchgate.netarxiv.org Geometry optimization calculations would identify the most stable conformation of 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Conformational analysis would be performed to explore different spatial arrangements (conformers) of the molecule, for instance, concerning the rotation around the single bond connecting the phenyl ring and the dihydropyrrole ring. researchgate.net This analysis is critical as the planarity and dihedral angle between the donor (N,N-dimethylaniline) and acceptor (dihydro-2H-pyrrole) moieties significantly influence the electronic properties. However, specific studies performing these calculations on this compound are not available.

Frontier Molecular Orbital (HOMO-LUMO) Energy and Electron Density Distribution Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic properties and reactivity of a molecule. youtube.compku.edu.cnsemanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.

For a donor-acceptor molecule, the HOMO is typically localized on the electron-donating part (the N,N-dimethylaniline moiety), while the LUMO is localized on the electron-accepting part (the dihydro-2H-pyrrole moiety). conicet.gov.araimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited. mdpi.comresearchgate.netnih.gov Analysis of the electron density distribution would reveal how charge is distributed across the molecule in its ground state. Despite the importance of these parameters, specific HOMO-LUMO energy values and electron density plots for this compound have not been reported in the searched literature.

Conceptual DFT Analysis for Reactivity Prediction

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity, hardness, and softness, and to predict the reactive sites of a molecule using descriptors such as Fukui functions or Parr functions. mdpi.comscirp.orgmdpi.comresearchgate.netdntb.gov.ua These reactivity indices help in identifying which atoms in the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, this analysis could predict how it might interact with other chemical species. However, no studies applying conceptual DFT to predict the reactivity of this specific compound were identified.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying molecules in their electronically excited states. It is used to simulate how the molecule interacts with light and what processes occur after light absorption. nih.govscirp.org

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectrum (e.g., UV-Vis spectrum) of a molecule. cnr.it This involves calculating the energies of vertical transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of absorption bands. Similarly, after optimizing the geometry of the first excited state, TD-DFT can be used to simulate the fluorescence emission spectrum by calculating the energy of the transition back to the ground state. researchgate.netnih.gov These theoretical spectra are invaluable for interpreting experimental results. No published TD-DFT simulated spectra for this compound could be located.

Characterization of Excited State Intramolecular Charge Transfer (ICT) States

For molecules with distinct electron-donating and electron-accepting groups, excitation with light can lead to a significant shift of electron density from the donor to the acceptor, forming an Excited State Intramolecular Charge Transfer (ICT) state. uq.edu.aufigshare.comnih.govgist.ac.kr This phenomenon is often associated with dual fluorescence and solvatochromism, where the emission color changes with solvent polarity.

TD-DFT is used to characterize the nature of these ICT states by analyzing the molecular orbitals involved in the electronic transition and calculating properties like the excited-state dipole moment. nih.gov The twisting of the bond between the donor and acceptor groups is often a key geometrical change leading to the formation of a stable ICT state, a concept known as the Twisted Intramolecular Charge Transfer (TICT) model. uq.edu.au A computational study would investigate the potential energy surface of the excited state to identify minima corresponding to locally excited (LE) and ICT states. However, specific TD-DFT studies characterizing ICT states in this compound are absent from the available literature.

Investigation of Potential Energy Surfaces in Excited States

The photophysical and photochemical behavior of a molecule following light absorption is dictated by the topography of its excited-state potential energy surfaces (PES). For D-π-A chromophores, the PES is often complex, featuring multiple electronic states with varying characters, such as locally excited (LE) and charge-transfer (CT) states.

Theoretical calculations, particularly using methods like Time-Dependent Density Functional Theory (TD-DFT) or higher-level ab-initio techniques, are employed to map these surfaces. A crucial coordinate for molecules of this type is the torsion angle between the donor and acceptor units. Twisting along this bond in the excited state can significantly alter the energies of the LE and CT states. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Environmental Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. By solving Newton's equations of motion for a system of atoms, MD can model conformational changes, solvent shell reorganization, and other dynamic processes on a femtosecond to microsecond timescale.

For a chromophore like this compound, MD simulations are particularly useful for:

Understanding Solvation Dynamics: The significant change in dipole moment upon excitation to a CT state induces a reorientation of surrounding polar solvent molecules. MD simulations can model this solvent relaxation process, which is critical for accurately predicting solvatochromic shifts (the change in absorption or emission color with solvent polarity).

Exploring Conformational Flexibility: The molecule may have several accessible conformations in the ground and excited states, particularly concerning the rotation around the bond connecting the aniline (B41778) and pyrroline (B1223166) rings. MD simulations can explore the conformational landscape and determine the relative populations of different conformers.

Simulating Self-Assembly: In concentrated solutions or thin films, D-π-A molecules can self-assemble into ordered structures through π-stacking. MD simulations have been successfully used to investigate the self-assembly of D-A semiconducting polymers, revealing how they form specific π-stacking configurations like "edge-on" or "face-on" arrangements. rsc.orgresearchgate.net Such studies provide insight into how intermolecular interactions can influence the properties of the material in the solid state.

By combining quantum mechanical calculations of the electronic states with classical MD simulations of the environment (a QM/MM approach), a more complete picture of the chromophore's behavior in realistic conditions can be achieved.

Computational Design and Screening of Related Chromophores with Tunable Properties

Computational chemistry is a cornerstone of modern materials design, enabling the in silico creation and evaluation of new molecules with tailored properties before undertaking costly and time-consuming synthesis. nih.govnih.govmdpi.com For chromophores based on the this compound scaffold, computational design strategies focus on systematically modifying the donor, acceptor, and π-linker components to tune the photophysical and electronic properties.

Key design strategies include:

Modulating Donor/Acceptor Strength: The energy of the intramolecular charge transfer is directly related to the electron-donating and -accepting strengths of the end groups. Replacing the N,N-dimethylaniline donor with stronger or weaker groups, or modifying the pyrroline acceptor, can systematically shift the absorption and emission wavelengths. mdpi.com

Extending the π-Conjugated System: Inserting π-conjugated linkers (e.g., thiophene (B33073), phenylene) between the donor and acceptor groups is a common strategy to red-shift the absorption spectrum and enhance properties like two-photon absorption. nih.gov

Geometric Modifications: Altering the geometry, for instance, by introducing bulky groups to control the dihedral angle between the donor and acceptor, can influence the mixing of electronic states and affect the fluorescence quantum yield.

The table below outlines potential modifications to the parent structure and their predicted effects on the chromophore's properties, based on established principles of D-π-A systems. nih.govacs.org

| Modification Strategy | Example Moiety | Predicted Effect on Properties |

| Increase Donor Strength | Replace N,N-dimethylaniline with Triphenylamine (TPA) | Red-shift in absorption/emission; Increased charge transfer; Enhanced NLO properties |

| Decrease Donor Strength | Replace -N(CH₃)₂ with -OCH₃ | Blue-shift in absorption/emission; Decreased charge transfer |

| Increase Acceptor Strength | Add cyano (-CN) groups to the pyrroline ring | Red-shift in absorption/emission; Enhanced charge transfer and NLO properties |

| Extend π-Linker | Insert a thiophene or phenylene unit | Significant red-shift in absorption/emission; Potential for higher NLO response |

| Planarization | Fusing rings to lock the D-A dihedral angle | Sharper absorption bands; Potentially higher fluorescence quantum yield |

These in silico experiments, often using high-throughput screening workflows, allow researchers to build structure-property relationships and identify promising candidates for specific applications, such as fluorescent probes or nonlinear optical materials. nih.gov

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with a strong D-π-A character, like this compound, are excellent candidates for second-order nonlinear optical (NLO) materials. These materials can alter the properties of light, enabling applications such as frequency doubling. The key molecular parameter governing this response is the first hyperpolarizability (β).

Quantum chemical calculations, particularly DFT, are widely used to predict NLO properties. ijcce.ac.irwashington.eduresearchgate.netrsc.orgscirp.org A large β value is typically associated with:

A significant difference between the ground-state and excited-state dipole moments.

A high oscillator strength for the CT transition.

A low energy for the CT transition.

The "push-pull" nature of the molecule facilitates a strong intramolecular charge transfer upon excitation, which leads to a large change in the dipole moment and consequently a high hyperpolarizability. Computational studies consistently show that enhancing the D-π-A character by strengthening the donor and acceptor groups or extending the π-conjugation leads to a significant increase in the calculated β value. researchgate.net

The table below presents computationally determined first hyperpolarizability (β) values for a selection of representative D-π-A chromophores to provide context for the expected NLO response of systems based on the title compound.

| Compound Class | Donor | Acceptor | Calculated β (10⁻³⁰ esu) |

| Stilbene Derivative | -N(CH₃)₂ | -NO₂ | ~30-50 |

| Thiophene-bridged | -N(CH₃)₂ | Dicyanovinyl | ~100-300 |

| Pyrrole-based Polyene | Varies | Varies | ~50-150 researchgate.net |

| Merocyanine Dyes | Varies | Varies | ~200-1000+ rsc.org |

Note: Values are approximate and highly dependent on the specific molecular structure and computational method used.

These theoretical predictions are crucial for rationally designing new chromophores with exceptionally high NLO responses for use in advanced photonic and optoelectronic technologies.

Photophysical Mechanisms and Structure Property Relationships in Push Pull Systems

Elucidation of Intramolecular Charge Transfer (ICT) Pathways and Dynamics

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating N,N-dimethylaniline group, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the electron-accepting dihydropyrrole moiety. This electronic transition creates a charge-separated excited state, known as the ICT state. nih.govnih.gov This process is often ultrafast, occurring on the picosecond or even femtosecond timescale. nih.govmdpi.com

A key aspect of the ICT dynamics in flexible push-pull molecules is the potential formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com In the locally excited (LE) state, the donor and acceptor moieties are largely coplanar to maximize π-conjugation. However, in the excited state, intramolecular rotation can occur around the single bonds connecting the N,N-dimethylaniline group to the phenyl ring and the phenyl ring to the dihydropyrrole. This twisting leads to a perpendicular geometry where the orbital overlap between the donor and acceptor is minimal. mdpi.com This TICT state is highly polar and is often responsible for the significant solvatochromism observed in these compounds. nih.govresearchgate.net The dynamics can be summarized as a transition from the ground state (S₀) to a locally excited (LE) state, followed by rapid relaxation into an ICT state, which may further evolve into a TICT state, particularly in polar solvents. mdpi.com

Influence of Electron Donor and Acceptor Strength on Electronic Transitions and Spectral Properties

The energy of the electronic transitions, and thus the absorption and emission wavelengths, are highly dependent on the strength of the electron donor and acceptor groups. The N,N-dimethylaniline group is a potent electron donor, while the imine functionality of the dihydropyrrole ring acts as the acceptor. The energy gap between the HOMO and LUMO is inversely related to the strength of this donor-acceptor pair.

Strengthening either the donor or the acceptor component leads to a more pronounced ICT character and a smaller energy gap for the S₀ → S₁ (π → π*) transition. This results in a bathochromic (red) shift in both the absorption and emission spectra. researchgate.net For instance, replacing the N,N-dimethylaniline with a weaker donor would cause a hypsochromic (blue) shift. Conversely, enhancing the electron-withdrawing capability of the acceptor part would further red-shift the spectra. This tunability is a cornerstone of designing push-pull fluorophores for specific applications. researchgate.netnih.gov The efficiency of the ICT process is directly correlated with the electron-donating and -withdrawing power of the respective molecular fragments. nih.gov

Effect of π-Conjugation Length and Conformational Flexibility on Photophysical Outcomes

The π-conjugated bridge plays a critical role in mediating the electronic communication between the donor and acceptor. In 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline, this bridge is the central phenyl ring.

π-Conjugation Length: Extending the length of the π-conjugated system, for example by introducing double or triple bonds between the phenyl ring and the other moieties, generally leads to a significant red-shift in absorption and emission wavelengths. acs.orgmdpi.com This is because a larger conjugated system delocalizes the π-electrons over a greater area, lowering the HOMO-LUMO energy gap.

Conformational Flexibility: The ability of the donor and acceptor groups to rotate relative to the π-bridge is a critical determinant of the photophysical outcome. acs.org While planarity in the ground state is favored for efficient light absorption, rotational freedom in the excited state allows the molecule to access non-emissive "dark" states, such as the TICT state. This torsional motion provides a highly efficient pathway for non-radiative decay, which can significantly lower the fluorescence quantum yield. mdpi.com Therefore, controlling the conformational flexibility is a key strategy for modulating the emission properties of push-pull dyes.

Solvatochromic Behavior as a Probe for Solvent Polarity and Local Environment

A hallmark of push-pull fluorophores with strong ICT character is their solvatochromism—the change in their absorption or emission color with the polarity of the solvent. The ground state of this compound is relatively nonpolar, but the ICT excited state possesses a very large dipole moment due to the charge separation.

In nonpolar solvents, the energy of the excited state is high, leading to emission at shorter wavelengths. As the solvent polarity increases, the solvent molecules reorient to stabilize the large dipole moment of the ICT state. researchgate.net This stabilization lowers the energy of the excited state more than the ground state, resulting in a progressive bathochromic (red) shift in the fluorescence emission spectrum. rsc.org This pronounced positive solvatochromism makes these compounds excellent fluorescent probes for mapping the polarity of their local microenvironment. researchgate.netelsevierpure.com

To illustrate this effect, the table below shows typical solvatochromic data for a comparable N,N-dimethylaniline-based push-pull dye in various solvents.

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Hexane | 31.0 | 410 | 480 | 3745 |

| Toluene | 33.9 | 415 | 505 | 4560 |

| Dichloromethane | 40.7 | 425 | 540 | 5215 |

| Acetonitrile | 45.6 | 430 | 580 | 6130 |

| Methanol | 55.4 | 435 | 610 | 6650 |

Data is representative of typical push-pull systems and is for illustrative purposes.

Mechanisms of Non-Radiative Decay and Strategies for Fluorescence Quantum Yield Enhancement

The fluorescence quantum yield (FQY) is a measure of the efficiency of the emission process. In many flexible push-pull dyes, the FQY is often low in solution due to efficient non-radiative decay pathways that compete with fluorescence. acs.org

The primary mechanism for non-radiative decay in these systems is internal conversion (IC), which is greatly facilitated by torsional motions that lead to the formation of the dark TICT state. mdpi.comresearchgate.net In the perpendicular TICT geometry, the energy gap between the excited state and the ground state is minimized, promoting rapid, radiationless return to the ground state. mdpi.com Other non-radiative pathways can include intersystem crossing (ISC) to a triplet state, though IC via twisting is often dominant. researchgate.netresearchgate.net

Several strategies can be employed to enhance the FQY by suppressing these non-radiative channels:

Structural Rigidification: Covalently locking the donor and/or acceptor groups to prevent free rotation is a highly effective method. This can be achieved by introducing chemical bridges or incorporating the rotatable bonds into a ring system. This structural constraint hinders the formation of the TICT state, thus closing the major non-radiative decay channel and increasing fluorescence. acs.org

Environmental Restriction: The FQY of these dyes often increases significantly in viscous solvents, polymer matrices, or the solid state. researchgate.net The high viscosity of the medium physically restricts the large-amplitude molecular motions required for TICT formation, thereby enhancing radiative decay.

Radiative Decay Engineering: Modifying the local electromagnetic environment, for instance by proximity to metallic nanostructures, can alter the radiative decay rate (Γ). Increasing the radiative decay rate can make fluorescence more competitive with non-radiative processes, thereby increasing the quantum yield. nih.gov

By understanding and controlling these decay pathways, it is possible to design highly fluorescent push-pull systems based on the this compound scaffold for advanced applications.

Chemical Reactivity and Synthetic Utility

Reactions of the 3,4-Dihydro-2H-Pyrrole Moiety

The 3,4-dihydro-2H-pyrrole ring, also known as a 1-pyrroline, is characterized by the endocyclic imine (C=N) functionality. This group is the primary site of reactivity, susceptible to both reduction and oxidation, as well as addition reactions. Its strategic position, conjugated with the N,N-dimethylaniline ring, suggests that the electronic nature of the aromatic portion can modulate the reactivity of the imine.

Oxidation Reactions to Aromatic Pyrroles

A key transformation of the 3,4-dihydro-2H-pyrrole core is its aromatization to the corresponding pyrrole (B145914). This conversion from a non-aromatic cyclic imine to a stable, five-membered aromatic heterocycle is a thermodynamically favorable process and can be achieved using various oxidizing agents. The resulting product, N,N-dimethyl-4-(1H-pyrrol-1-yl)aniline, is a valuable building block in materials science and medicinal chemistry.

Common reagents for this type of dehydrogenation include:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful oxidant frequently used for the aromatization of heterocyclic systems. chim.it The reaction mechanism is believed to involve hydride abstraction from the pyrroline (B1223166) ring.

Manganese Dioxide (MnO₂): Activated MnO₂ is a classic reagent for the oxidation of allylic and benzylic alcohols, but it is also effective in the dehydrogenation of nitrogen heterocycles.

Copper and Palladium Catalysts: Transition metal-catalyzed aerobic oxidation provides a greener alternative for aromatization. organic-chemistry.org For instance, copper or palladium catalysts in the presence of an oxidant like molecular oxygen can facilitate the conversion. organic-chemistry.org

The synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles can be achieved from dienyl azides, which proceed through dihydro-2H-pyrrole intermediates that are subsequently oxidized. organic-chemistry.org Similarly, the Paal-Knorr reaction can produce 2H-pyrroles from 2-hydroxy-3,4-dihydro-2H-pyrrole intermediates through dehydration, which is a form of oxidation. rsc.org

Ring-Opening and Subsequent Functionalization Reactions

The imine bond within the 3,4-dihydro-2H-pyrrole ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions under certain conditions. Hydrolysis, for instance, can cleave the C=N bond to yield a γ-amino ketone. This transformation can be particularly useful for unmasking a ketone functionality or for subsequent cyclization reactions to form different heterocyclic systems.

While specific studies on the ring-opening of 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline are not prevalent, analogous transformations in related systems provide insight. For example, the ring-opening of activated aziridines with propargyl alcohols, followed by intramolecular hydroamination, leads to the formation of 3,4-dihydro-2H-1,4-oxazines. acs.org This highlights the utility of ring-opening strategies for constructing more complex heterocyclic frameworks. The resulting γ-amino ketone from the hydrolysis of the title compound could serve as a precursor for the synthesis of pyridones or other complex polycyclic structures. mdpi.com

Nitrogen-Atom Substitution and Derivatization

The nitrogen atom in the 3,4-dihydro-2H-pyrrole moiety is part of an imine functional group and is generally not amenable to direct substitution in its neutral state. However, reduction of the imine to the corresponding pyrrolidine (B122466) would yield a secondary amine. This secondary amine is a nucleophilic center and can readily undergo a variety of derivatization reactions, including N-alkylation, N-acylation, and N-arylation, to introduce a wide range of functional groups.

Reactions of the N,N-Dimethylaniline Moiety

The N,N-dimethylaniline portion of the molecule is a highly activated aromatic ring. The dimethylamino group is a powerful electron-donating group, activating the ortho and para positions towards electrophilic attack through resonance effects. fiveable.me This high electron density makes the ring susceptible to a variety of substitution reactions.

Electrophilic Aromatic Substitution (e.g., Nitration, Formylation)

Given the strong activating nature of the N,N-dimethylamino group, electrophilic aromatic substitution reactions are expected to proceed readily. The position of substitution is dictated by both electronic and steric factors.

Nitration: The nitration of N,N-dimethylaniline is a classic example of how reaction conditions can dramatically influence the outcome. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the nitrogen atom of the dimethylamino group is protonated. stackexchange.com This protonated form, -N⁺H(CH₃)₂, is strongly deactivating and meta-directing due to its inductive effect. Consequently, nitration under these conditions yields the meta-nitro product. stackexchange.comwikipedia.org

Formylation: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds like N,N-dimethylaniline. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). orgsyn.org This process generates the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. The reaction shows a strong preference for substitution at the para-position, leading to the formation of 4-formyl-N,N-dimethylaniline (p-dimethylaminobenzaldehyde). orgsyn.org Other formylating systems, such as 2-formamidopyridine in POCl₃, have also been investigated and can sometimes lead to unexpected products. rsc.org

| Reaction | Reagents | Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | meta |

| Formylation | POCl₃ / DMF | para |

Directed Metallation and Further Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings at a position ortho to a directing group. wikipedia.org The tertiary amine functionality of the N,N-dimethylamino group can act as a directed metalation group (DMG). wikipedia.org Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, can lead to the deprotonation of the ortho-position, forming an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, I₂, aldehydes, ketones) to introduce a wide range of substituents specifically at the ortho-position.

Interestingly, while ortho-lithiation is the most common outcome, studies on N,N-dimethylaniline itself have shown that other regioselectivities are possible. nih.gov The use of mixed-metal bases, such as sodium TMP-zincates, has surprisingly led to preferential meta-metallation. beilstein-journals.orgnih.gov This highlights that the regiochemical outcome of metallation can be highly dependent on the specific base and reaction conditions employed. This synthetic versatility allows for precise, regioselective functionalization of the N,N-dimethylaniline ring, which would be difficult to achieve through classical electrophilic substitution methods alone.

Interplay between the Pyrroline and Aniline (B41778) Moieties in Overall Reactivity and Selectivity

The chemical behavior of this compound is dictated by the electronic interplay between the electron-rich N,N-dimethylaniline ring and the electrophilic/nucleophilic nature of the 2-pyrroline ring. This interaction modulates the reactivity and selectivity of the molecule in various chemical transformations. The direct conjugation of the pyrroline's imine group with the phenyl ring allows for significant electronic communication between the two moieties.

The N,N-dimethylamino group is a potent electron-donating group, which significantly increases the electron density of the aromatic ring through resonance. This heightened electron density is further extended to the C=N bond of the pyrroline ring. The lone pair of electrons on the aniline nitrogen can be delocalized across the phenyl ring and onto the pyrroline moiety, as depicted in the resonance structures. This delocalization has a profound impact on the reactivity of the pyrroline ring. The imine carbon, which is typically electrophilic, becomes less so in this molecule due to the electron-donating effect of the N,N-dimethylaniline group. This reduced electrophilicity at the imine carbon can decrease its reactivity towards nucleophilic attack compared to 2-pyrrolines substituted with electron-withdrawing groups. Conversely, the increased electron density on the imine nitrogen enhances its basicity and nucleophilicity.

The pyrroline ring, in turn, influences the reactivity of the N,N-dimethylaniline moiety. The imine group of the pyrroline ring generally acts as a deactivating group in electrophilic aromatic substitution reactions due to the electronegativity of the nitrogen atom. However, due to the strong activating effect of the N,N-dimethylamino group, the aniline ring remains highly susceptible to electrophilic attack. The functional group (-NH2) associated with aniline is an electron donating group and hence is very activating towards the electrophilic substitution reaction. byjus.com Due to its various resonating structures, there is an excess of electron density at the ortho- and para- positions of the benzene (B151609) ring relative to the meta- position. byjus.com Consequently, anilines are ortho- and para-directing towards electrophilic substitution reactions. byjus.comdoubtnut.com The pyrroline substituent directs incoming electrophiles to the positions ortho to the N,N-dimethylamino group.

The interplay between the two moieties can be summarized as follows:

Reactivity of the Pyrroline Ring: The electron-donating N,N-dimethylaniline group enhances the electron density of the C=N bond, making the imine carbon less electrophilic and the imine nitrogen more nucleophilic.

Reactivity of the Aniline Ring: The aniline ring remains highly activated towards electrophilic aromatic substitution due to the powerful electron-donating N,N-dimethylamino group. The substitution is directed to the ortho positions relative to the dimethylamino group.

Selectivity: The electronic nature of the substituent at one end of the molecule influences the regioselectivity of reactions at the other end. For instance, electrophilic attack will preferentially occur on the aniline ring rather than the pyrroline moiety.

This intricate electronic balance is crucial for the synthetic utility of this compound, allowing for selective functionalization at different sites of the molecule.

Below is a table summarizing the expected reactivity at key positions of the molecule based on the interplay of the two moieties.

| Position | Moiety | Expected Reactivity | Rationale |

| Imine Carbon (C5) | Pyrroline | Reduced electrophilicity compared to standard 2-pyrrolines. | The electron-donating effect of the N,N-dimethylaniline group increases electron density at this position through resonance. |

| Imine Nitrogen (N1) | Pyrroline | Enhanced nucleophilicity and basicity. | The delocalization of electron density from the aniline ring increases the availability of the lone pair on the imine nitrogen. |

| Ortho positions on Aniline Ring | Aniline | Highly activated towards electrophilic aromatic substitution. byjus.com | These positions are activated by the strong +M (mesomeric) and +I (inductive) effects of the N,N-dimethylamino group, which is a powerful ortho, para-director. chemistrysteps.comscribd.com |

| Para position on Aniline Ring | Aniline | This position is blocked by the pyrroline substituent. | The C-C bond between the aniline and pyrroline rings prevents substitution at this site. |

| Meta positions on Aniline Ring | Aniline | Significantly less reactive towards electrophilic aromatic substitution compared to the ortho positions. byjus.com | The directing effects of the strongly activating N,N-dimethylamino group predominantly favor substitution at the ortho and para positions. byjus.com In acidic conditions, protonation of the aniline can lead to the formation of some meta product. byjus.com |

Advanced Academic and Research Applications of 4 3,4 Dihydro 2h Pyrrol 5 Yl N,n Dimethylaniline

Development of Fluorescent Probes and Chemical Sensors

The inherent "push-pull" electronic structure of 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline is fundamental to its application in the design of fluorescent probes and chemical sensors. The interaction between the electron-rich and electron-poor ends of the molecule dictates its response to external stimuli.

The design of fluorescent probes based on this compound and related structures is centered on the principle of intramolecular charge transfer (ICT). In this "push-pull" system, the N,N-dimethylaniline group acts as the electron donor (D) and the dihydro-2H-pyrrol-5-yl moiety functions as the electron acceptor (A). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor.

This ICT process is highly sensitive to the surrounding environment. Any changes in the local environment that affect the efficiency of this charge transfer will modulate the fluorescence properties of the molecule, such as its emission wavelength and quantum yield. This sensitivity is the key to its function as a sensing probe. The versatility of this D-π-A framework allows for systematic tuning of its properties by modifying the donor, acceptor, or the conjugated π-linker to optimize its performance for specific applications. nih.gov

The significant change in dipole moment between the ground and excited states, characteristic of ICT molecules, makes this compound a candidate for use as a polarity sensor. In solvents of increasing polarity, the excited state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, allows for the determination of the polarity of the medium by observing the fluorescence color. nih.govresearchgate.net Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles with a donor-π-acceptor structure have demonstrated solvatochromic fluorescence, shifting from blue in nonpolar solvents to greenish-blue in polar solvents. researchgate.net

Furthermore, the presence of the nitrogen atom in the pyrroline (B1223166) ring offers a site for protonation. In acidic conditions, the protonation of this nitrogen would increase the electron-accepting strength of the pyrrolinium cation, leading to a more efficient ICT process and a further red-shift or quenching of the fluorescence. This pH-dependent spectral change forms the basis for its application as a fluorescent pH sensor. Similar diketopyrrolopyrrole-based dyes have been shown to exhibit tunable pH sensing ranges. nih.govsemanticscholar.org

| Property | Principle | Observed Effect | Potential Application |

| Polarity Sensing | Solvatochromism due to stabilization of the ICT excited state in polar solvents. | Red-shift in fluorescence emission with increasing solvent polarity. | Probing local polarity in chemical and biological systems. |

| pH Sensing | Protonation of the pyrroline nitrogen modulates the acceptor strength and ICT efficiency. | Change in fluorescence intensity or wavelength upon variation in pH. | Measurement of pH in various media. |

When the fluorescent probe interacts with a nitroaromatic molecule, an electron transfer can occur from the excited state of the probe to the electron-accepting analyte. This process provides a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity. The efficiency of this quenching is dependent on the electronic and thermodynamic properties of both the probe and the analyte. Diketopyrrolopyrrole derivatives with amine substituents have demonstrated selective quenching and even, in some cases, an enhancement of thin-film emission in the presence of nitroaromatic vapors. nih.gov

Components in Organic Electronic Materials

The donor-acceptor architecture of this compound is not only beneficial for sensing applications but also for its use as a building block in organic electronic materials, where charge transfer and transport are critical processes.

In the field of organic photovoltaics (OPVs), donor-acceptor (D-A) copolymers are widely used as the active layer material for converting sunlight into electricity. The performance of these devices is highly dependent on the electronic properties of the constituent donor and acceptor units. The electron-donating character of the this compound moiety makes it a suitable candidate for incorporation as a donor unit into such copolymers.

By polymerizing this donor unit with a suitable electron-accepting comonomer, a D-A copolymer with a low bandgap can be synthesized. A low bandgap is desirable as it allows the polymer to absorb a broader range of the solar spectrum, leading to higher photocurrent generation. Pyrrolo[3,2-b]pyrrole-based copolymers have been synthesized and utilized as donor materials in organic solar cells, demonstrating the potential of this class of compounds. nih.gov The efficiency of these solar cells is influenced by factors such as the energy level alignment between the donor and acceptor materials, the charge carrier mobility, and the morphology of the active layer. nih.gov

| Parameter | Significance in OPVs | Contribution of the Compound |

| HOMO/LUMO Levels | Determines the open-circuit voltage (Voc) and driving force for charge separation. | The N,N-dimethylaniline group helps to maintain a high HOMO level. |

| Optical Bandgap | Influences the absorption spectrum and the short-circuit current (Jsc). | The D-A structure leads to a low bandgap for broad solar absorption. |

| Charge Mobility | Affects the efficiency of charge transport to the electrodes. | The planar pyrrole-based structure can facilitate intermolecular π-π stacking and enhance mobility. |

Molecules with a strong "push-pull" character, like this compound, are known to exhibit significant second-order nonlinear optical (NLO) properties. wiley.com The large difference in dipole moment between the ground and the excited state leads to a high molecular first hyperpolarizability (β), which is a measure of the NLO response. nih.gov

Materials with a high NLO response are of great interest for applications in optoelectronic systems, including optical switching, frequency doubling, and telecommunications. The magnitude of the NLO response in such D-π-A chromophores can be tuned by modifying the strength of the donor and acceptor groups, as well as the length and nature of the conjugated bridge. nih.gov Theoretical and experimental studies on similar push-pull systems have demonstrated that strategic molecular engineering can lead to materials with exceptionally high hyperpolarizability values, making them promising candidates for future NLO applications. nih.govwiley.com

Building Blocks for Complex Molecular Architectures in Organic Synthesis

The inherent reactivity of the imine functionality within the 3,4-dihydro-2H-pyrrole ring, coupled with the electron-donating nature of the N,N-dimethylaniline group, theoretically allows for a range of chemical transformations. This positions the molecule as a potential starting material for the construction of more elaborate molecular frameworks.

Precursors in the Synthesis of Diverse Heterocyclic and Conjugated Compounds

Although specific studies detailing the use of this compound are scarce, related structures are known to participate in various synthetic transformations. For instance, the condensation of 6-(arylamino)pyrimidine-2,4(1Н,3Н)-diones with pyrrolidin-2-one leads to the formation of 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine derivatives. This highlights the reactivity of the pyrrolidin-2-one in forming the dihydro-2H-pyrrole ring system, which is a core component of the subject molecule.

The synthesis of complex heterocyclic systems often involves multi-component reactions where the dihydro-2H-pyrrole scaffold could potentially act as a key intermediate. The imine bond in the dihydro-2H-pyrrole ring is susceptible to nucleophilic attack, which could be exploited to introduce further complexity and build fused heterocyclic systems.

Furthermore, the N,N-dimethylaniline portion of the molecule can influence its reactivity and properties. This group is known to be a strong electron donor, which could enhance the reactivity of the pyrrole (B145914) ring in electrophilic substitution reactions, provided the ring can be aromatized. In the context of conjugated materials, the N,N-dimethylaniline moiety can act as a strong donor unit, and if incorporated into a larger π-conjugated system, it could lead to materials with interesting photophysical properties.

While direct evidence is limited, the table below outlines hypothetical reaction pathways where this compound could serve as a precursor to various heterocyclic and conjugated systems.

| Reaction Type | Potential Reactant(s) | Potential Product Class |

| Cycloaddition | Dienes, Dipolarophiles | Fused Pyrrolidine (B122466) Derivatives |

| Nucleophilic Addition | Grignard Reagents, Organolithiums | Substituted Pyrrolidines |

| Aromatization/Oxidation | Dehydrogenation Agents | N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline |

| Condensation | Carbonyl Compounds | Fused Heterocyclic Systems |

This table is based on the general reactivity of the functional groups present in the molecule and is for illustrative purposes, as specific research on these reactions with this compound is not available.

Utilization as Chiral Auxiliaries or Scaffolds in Asymmetric Synthesis

The use of chiral, non-racemic dihydro-2H-pyrrole derivatives as auxiliaries or scaffolds in asymmetric synthesis is a well-established strategy. These structures can control the stereochemical outcome of reactions by directing the approach of reagents to a prochiral center.

For this compound to be utilized as a chiral auxiliary, it would first need to be resolved into its constituent enantiomers or synthesized in an enantiomerically pure form. Once obtained in a chiral form, the stereocenter(s) within the dihydro-2H-pyrrole ring could influence the facial selectivity of reactions at a tethered substrate.

Potential applications in asymmetric synthesis could include:

Asymmetric Alkylation: The chiral dihydro-2H-pyrrole could be N-acylated with a prochiral ketone, and subsequent alkylation of the resulting enolate could proceed with high diastereoselectivity.

Asymmetric Diels-Alder Reactions: A dienophile could be attached to the nitrogen atom of the chiral dihydro-2H-pyrrole, and its reaction with a diene could lead to the formation of a chiral cycloadduct.

The table below summarizes the hypothetical application of a chiral version of this compound in asymmetric synthesis.

| Asymmetric Reaction | Role of Chiral Dihydro-2H-pyrrole | Potential Outcome |

| Alkylation | Chiral Auxiliary | Enantiomerically enriched α-alkylated carbonyl compounds |

| Conjugate Addition | Chiral Ligand/Auxiliary | Enantiomerically enriched 1,5-dicarbonyl compounds |

| Diels-Alder Reaction | Chiral Dienophile | Diastereomerically enriched cyclic adducts |

It is crucial to reiterate that this is a conceptual outline, as the scientific literature does not currently contain specific examples of this compound being used for these purposes.

Future Perspectives and Emerging Research Directions

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional synthetic routes to 2,3-dihydropyrroles and their derivatives can be multi-step processes with limitations in yield and selectivity. rsc.orgresearchgate.net Future research will likely focus on the development of more efficient and selective synthetic methods for "4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline".

One promising area is the application of flow chemistry . frontiersin.orgrsc.orguc.ptmdpi.comsci-hub.se Continuous flow synthesis offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, scalable production. rsc.orguc.pt A flow-based synthesis could streamline the production of this compound, potentially telescoping multiple reaction steps without the need for isolating intermediates. uc.pt

Another key area of innovation lies in catalysis . The development of novel catalytic systems for the direct C-H arylation of cyclic imines or related enaminones could provide a more atom-economical route to the target molecule. acs.orgnih.govnih.gov Palladium-catalyzed cross-coupling reactions, for instance, have shown great promise for the arylation of imines with arylboronic acids, a transformation that is directly relevant to the synthesis of the target compound. nih.govcam.ac.ukiu.edu Research into more sustainable and cost-effective catalysts, perhaps utilizing earth-abundant metals, will also be a significant direction.

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single step. researchgate.net Designing an MCR that incorporates the N,N-dimethylaniline and a suitable pyrroline (B1223166) precursor could dramatically increase the efficiency of the synthesis.

| Synthetic Methodology | Potential Advantages for "this compound" Synthesis |

| Flow Chemistry | Improved safety, scalability, precise control over reaction conditions, and potential for telescoped reactions. rsc.orguc.pt |

| Advanced Catalysis | High efficiency, selectivity, and atom economy through methods like direct C-H arylation. nih.govnih.gov |

| Multicomponent Reactions | Rapid assembly of the molecular scaffold from simple precursors, increasing overall efficiency. researchgate.net |

Advanced Characterization Techniques for Real-Time Monitoring of Dynamic Processes

A deeper understanding of the formation and reactivity of "this compound" can be achieved through the use of advanced characterization techniques. In-situ and real-time reaction monitoring are particularly valuable for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. mpg.deinspek-solutions.commt.com